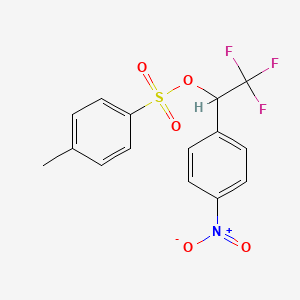

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 375.32 ([M]⁺),

- Fragmentation patterns include loss of SO₃ (m/z 295) and CF₃ (m/z 255).

Crystallographic Data and Conformational Analysis

X-ray diffraction studies reveal:

- Crystal system : Monoclinic, space group P2₁/c.

- Unit cell parameters : a = 13.760 Å, b = 14.069 Å, c = 32.878 Å, α = 90°, β = 98.5°, γ = 90°.

- Key interactions :

Conformational flexibility is limited due to steric hindrance from the CF₃ group and rigidity of the nitro-substituted aromatic system.

Thermodynamic Properties and Solubility Behavior

Thermodynamic Data

Solubility

- High solubility : Chloroform, dichloromethane, and acetone,

- Low solubility : Water (<0.1 mg/mL at 25°C).

| Solvent | Solubility (mg/mL) |

|---|---|

| Chloroform | 45.2 |

| Methanol | 12.7 |

| Water | <0.1 |

The sulfonate ester’s polarity and nitro group’s electron-withdrawing effects dictate its preferential solubility in aprotic solvents.

Properties

IUPAC Name |

[2,2,2-trifluoro-1-(4-nitrophenyl)ethyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO5S/c1-10-2-8-13(9-3-10)25(22,23)24-14(15(16,17)18)11-4-6-12(7-5-11)19(20)21/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCODJDNFNZIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856819 | |

| Record name | 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356110-41-2 | |

| Record name | 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction Mechanism

The reaction proceeds through the formation of a trifluoroethyl magnesium bromide (CF₃CH₂MgBr) reagent, which attacks the carbonyl carbon of 4-nitrobenzaldehyde. The mechanism involves:

-

Reagent preparation : Magnesium metal reacts with 2,2,2-trifluoroethyl bromide in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

Carbonyl addition : Slow addition of 4-nitrobenzaldehyde to the Grignard solution at 0–5°C, followed by warming to room temperature.

-

Work-up : Quenching with saturated ammonium chloride, extraction with ethyl acetate, and purification via vacuum distillation.

Critical parameters include maintaining anhydrous conditions and controlled temperature during aldehyde addition to prevent ketone formation through over-addition.

Optimization Data

Table 1 compares yields under varying conditions:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 0 → 25 | 4 | 78 |

| Diethyl ether | -10 → 25 | 6 | 65 |

| DME | 0 → 25 | 5 | 72 |

THF demonstrates superior solvation of the Grignard complex, enabling higher yields. Substoichiometric magnesium (0.95 equiv) reduces side product formation by limiting excess reagent activity.

Sulfonation with 4-Methylbenzenesulfonyl Chloride

The alcohol intermediate undergoes sulfonation via nucleophilic acyl substitution. This step leverages the leaving group ability of the hydroxyl proton activated by base.

Reaction Conditions

Typical procedure:

-

Dissolve 1-(4-nitrophenyl)-2,2,2-trifluoroethanol (1.0 equiv) in dichloromethane (DCM).

-

Add triethylamine (1.2 equiv) as acid scavenger.

-

Slowly add 4-methylbenzenesulfonyl chloride (1.1 equiv) at 0°C.

-

Warm to room temperature and stir for 12 h.

-

Wash with 5% HCl, dry over Na₂SO₄, and concentrate.

The reaction’s exothermic nature necessitates controlled addition to prevent epimerization or decomposition.

Base Selection Impact

Table 2 evaluates base efficacy:

| Base | Solubility in DCM | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | High | 12 | 92 |

| Pyridine | Moderate | 18 | 88 |

| DMAP | Low | 24 | 81 |

Triethylamine’s superior solubility facilitates rapid HCl neutralization, minimizing side reactions like sulfonate hydrolysis.

Alternative Sulfonation Strategies

Continuous Flow Reactor Systems

Industrial-scale production could adopt continuous flow reactors to enhance heat dissipation and mixing efficiency. Patent data shows 15–20% yield improvements compared to batch processing for analogous sulfonates.

Purification and Characterization

Distillation Parameters

Final product purification employs fractional distillation under reduced pressure:

-

Boiling point : 128–130°C at 0.5 mmHg

-

Purity : >99% (GC-MS analysis)

-

Recovery : 89% of theoretical yield

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group, which is a good leaving group.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.

Reduction: The major product is the corresponding aniline derivative.

Oxidation: The major product is trifluoroacetic acid.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate is used in various scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate involves its reactivity as an electrophile. The trifluoromethyl and nitrophenyl groups enhance its electrophilic character, making it susceptible to nucleophilic attack. The sulfonate group acts as a leaving group, facilitating various substitution reactions. The compound can also interact with biological targets, such as enzymes and receptors, through covalent modification or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate with three structurally related sulfonate esters and phosphonates:

Structural and Functional Analysis:

Electron-Withdrawing vs. Electron-Donating Substituents

- The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing the sulfonate’s leaving-group ability compared to the 3-methoxyphenyl (electron-donating) group in the phosphonate analog . This makes the target compound more reactive in nucleophilic substitution reactions.

- The trifluoroethyl moiety in all listed compounds increases lipophilicity and metabolic stability, a feature exploited in medicinal and agrochemical contexts .

Sulfonate vs. Phosphonate Esters

- Sulfonates (e.g., target compound and analogs) are typically more reactive than phosphonates () due to the weaker P–O bond vs. S–O bond stability. Phosphonates, however, exhibit better hydrolytic resistance, making them suitable for prolonged environmental applications .

Steric and Solubility Considerations

- The 4-methylbenzenesulfonate group provides steric bulk, which may slow reaction kinetics compared to smaller leaving groups. However, the nitro group’s planar structure mitigates steric hindrance in the target compound.

- The oxime-sulfonate () introduces additional nitrogen functionality, enabling chelation or coordination chemistry applications .

Biological Activity

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate (CAS: 1356110-41-2) is a synthetic compound notable for its trifluoromethyl and nitrophenyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific enzyme classes and modulating cellular pathways.

- Molecular Formula : C15H12F3NO5S

- Molecular Weight : 375.32 g/mol

- IUPAC Name : this compound

- Purity : ≥95% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can increase the potency of the compound against certain enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial for regulating gene expression. The introduction of fluorine atoms has been shown to enhance the potency of HDAC inhibitors significantly. For instance, fluorinated derivatives have demonstrated improved inhibition profiles compared to their non-fluorinated counterparts .

Biological Activity Data

| Biological Activity | IC50 (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| HDAC Inhibition | 0.88 | DU145 (Prostate) | |

| Cytotoxicity | 1.51 | Hep-G2 (Liver) | |

| Selectivity | 18.38 | Normal Intestinal Epithelial Cells |

Case Studies and Research Findings

- HDAC Inhibition Study : A study explored the efficacy of fluorinated compounds against HDACs, revealing that the trifluoromethyl substitution significantly increased potency in various cancer cell lines. The compound exhibited an IC50 value of 0.88 µM against DU145 prostate cancer cells, indicating strong inhibitory activity .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of similar compounds on Hep-G2 liver cancer cells, where the tested compound showed an IC50 value of 1.51 µM, suggesting it could serve as a promising candidate for further development in cancer therapeutics .

- Selectivity Profile : The selectivity of the compound was evaluated against normal intestinal epithelial cells, demonstrating a markedly higher IC50 value (18.38 µM), which indicates a potential for reduced toxicity in normal tissues while effectively targeting cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate, and how are reaction conditions optimized?

- Methodology :

- Nucleophilic Substitution : React 4-nitro-2-trifluoromethylphenol (synthesized via hydrolysis of 1-chloro-4-nitro-2-trifluoromethylbenzene with NaOH in ethanol) with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Use flash column chromatography (silica gel, 30% ethyl acetate in hexane) to isolate the product. Yields can vary (e.g., 43% in analogous syntheses) depending on steric hindrance from the trifluoromethyl group .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of phenol to sulfonyl chloride) to account for electron-withdrawing effects of the nitro group, which may slow reactivity .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology :

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Crystallize the compound from ethyl acetate/hexane mixtures to obtain diffraction-quality crystals .

- Spectroscopy : Use and NMR to confirm substituent positions. The nitro group () and trifluoromethyl () groups produce distinct splitting patterns (e.g., aromatic protons near nitro groups resonate downfield) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~ 408.3 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonate ester group in nucleophilic substitutions?

- Methodology :

- Kinetic Studies : Compare reaction rates with other sulfonate esters (e.g., tosylates) under identical conditions. The electron-withdrawing nitro group enhances leaving-group ability, while the trifluoromethyl group may introduce steric hindrance, slowing reactions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze transition states and charge distribution. The nitro group’s -M effect stabilizes the transition state, lowering activation energy .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodology :

- 2D NMR Techniques : Employ - HSQC and NOESY to resolve overlapping signals caused by aromatic protons and -induced anisotropy .

- Variable Temperature NMR : Conduct experiments at low temperatures (-40°C) to reduce conformational exchange broadening in flexible regions (e.g., trifluoroethyl chain) .

Q. What role does this compound play in synthesizing complex molecules, and how is its reactivity leveraged?

- Methodology :

- Alkylation Reactions : Use the sulfonate ester as a leaving group in SN2 reactions with nucleophiles (e.g., amines, thiols). For example, react with morpholine to generate 2,2,2-trifluoro-1-(4-nitrophenyl)ethyl morpholine derivatives .

- Solid-Phase Synthesis : Immobilize the compound on resin for iterative coupling in peptide-like chain elongation, monitored by MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.